molecular formula C22H23N5O3S B2571522 N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888431-00-3

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2571522
CAS No.: 888431-00-3
M. Wt: 437.52
InChI Key: NMVGNIGAHQCHKU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyrimidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is an amide group and a thioether group. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. The amide group could potentially undergo hydrolysis, and the thioether group could potentially be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups in the molecule .

Scientific Research Applications

Pyrimidinyl Benzamide Derivatives in Synthesis

Compounds like N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, due to their complex pyrimidinyl benzamide structures, are often utilized in synthetic chemistry. For example, Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the role of such compounds in the synthesis of novel chemical structures (Hassneen & Abdallah, 2003).

Histone Deacetylase Inhibition

Compounds structurally related to this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been investigated for their role in histone deacetylase (HDAC) inhibition, a key mechanism in cancer treatment. Zhou et al. (2008) discuss the design and biological evaluation of MGCD0103, underlining its potential as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis in Drug Analysis

In analytical chemistry, the study of similar compounds is important in drug quality control. Ye et al. (2012) demonstrated the use of nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, showcasing the analytical applications of such chemical structures (Ye et al., 2012).

Novel Transformations in Synthesis

The investigation of novel transformations of amino and carbonyl/nitrile groups in compounds like this compound is crucial for developing new synthetic methods. Pokhodylo et al. (2010) studied these transformations for thienopyrimidine synthesis, contributing to the development of new synthetic routes in chemistry (Pokhodylo et al., 2010).

Antibacterial and Cytotoxic Activities

Derivatives of pyrimidinyl benzamides have been explored for their antibacterial and cytotoxic activities. Devarasetty et al. (2016) synthesized a series of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives and evaluated them for these activities, highlighting the potential biomedical applications of these compounds (Devarasetty et al., 2016).

Future Directions

The study of novel organic compounds like this one is a vibrant area of research in chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-12-9-13(2)17(14(3)10-12)24-16(28)11-31-22-26-19(23)18(21(30)27-22)25-20(29)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVGNIGAHQCHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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